molecular formula C17H17N5O3S B10988708 Methyl 4-({[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}amino)benzoate

Methyl 4-({[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}amino)benzoate

Katalognummer: B10988708
Molekulargewicht: 371.4 g/mol
InChI-Schlüssel: RVUQGZNDXGVBJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-({[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}amino)benzoate (CAS: 1232797-84-0) is a heterocyclic compound featuring a triazolopyridazine core substituted with an ethyl group at position 2. The structure includes a sulfanyl-acetyl linker bridging the triazolopyridazine moiety to a methyl benzoate ester (Smiles: CCc1nnc2ccc(SCC(=O)Nc3ccc(C(=O)OC)cc3)nn12) . Its molecular formula is C₁₇H₁₇N₅O₃S, with a molecular weight of 371.4 g/mol. While detailed physicochemical data (e.g., melting point, solubility) are unavailable, its structural features suggest moderate lipophilicity due to the ethyl and methyl ester groups.

Eigenschaften

Molekularformel

C17H17N5O3S

Molekulargewicht

371.4 g/mol

IUPAC-Name

methyl 4-[[2-[(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C17H17N5O3S/c1-3-13-19-20-14-8-9-16(21-22(13)14)26-10-15(23)18-12-6-4-11(5-7-12)17(24)25-2/h4-9H,3,10H2,1-2H3,(H,18,23)

InChI-Schlüssel

RVUQGZNDXGVBJA-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Example Protocol:

  • Pyridazinone Formation :

    • Substituted acetophenones react with glyoxylic acid in acetic acid to form pyridazinones.

    • Conditions : Reflux at 120°C for 6 hours.

    • Yield : 80–95%.

  • Cyclization with Hydrazides :

    • Pyridazinones are treated with hydrazides (e.g., 3-ethyl-1H-1,2,4-triazole-5-carbohydrazide) in n-butyl alcohol under microwave irradiation.

    • Conditions : 150°C, 30 minutes.

    • Yield : 60–75%.

Key Reaction :

Pyridazinone+HydrazideMW, n-BuOHTriazolo[4,3-b]pyridazine\text{Pyridazinone} + \text{Hydrazide} \xrightarrow{\text{MW, } n\text{-BuOH}} \text{Triazolo[4,3-b]pyridazine}

Introduction of the Sulfanylacetyl Group

The sulfanyl moiety is introduced via nucleophilic substitution or thiol-ene coupling. Sodium ethanesulfinate and thiourea derivatives are frequently employed.

Example Protocol:

  • Halogenation :

    • The triazolo[4,3-b]pyridazine intermediate is brominated using phosphorus oxybromide (POBr₃).

    • Conditions : 0–5°C, 4 hours.

    • Yield : 85%.

  • Sulfanyl Substitution :

    • The brominated intermediate reacts with sodium ethanesulfinate in DMF catalyzed by cuprous chloride.

    • Conditions : 75–80°C, 8 hours.

    • Yield : 70–85%.

Key Reaction :

Brominated Intermediate+NaSO2EtCuCl, DMFSulfanyl Derivative\text{Brominated Intermediate} + \text{NaSO}_2\text{Et} \xrightarrow{\text{CuCl, DMF}} \text{Sulfanyl Derivative}

Acetamide Linkage Formation

The acetamide bridge is formed via coupling between the sulfanylacetyl intermediate and 4-aminobenzoic acid derivatives. Carbodiimide-based coupling agents (e.g., EDC, DCC) are typically used.

Example Protocol:

  • Activation of Carboxylic Acid :

    • 4-Aminobenzoic acid is activated with EDC/HOBt in anhydrous DCM.

    • Conditions : RT, 2 hours.

  • Coupling with Sulfanylacetyl Intermediate :

    • The activated acid reacts with the sulfanylacetyl derivative.

    • Conditions : RT, 12 hours.

    • Yield : 65–80%.

Key Reaction :

Sulfanylacetyl Intermediate+4-Aminobenzoic AcidEDC/HOBtAcetamide Product\text{Sulfanylacetyl Intermediate} + \text{4-Aminobenzoic Acid} \xrightarrow{\text{EDC/HOBt}} \text{Acetamide Product}

Esterification of the Benzoic Acid Moiety

The final esterification step converts the carboxylic acid to a methyl ester using methanol and sulfuric acid.

Example Protocol:

  • Esterification :

    • The carboxylic acid intermediate is refluxed with methanol in the presence of concentrated H₂SO₄.

    • Conditions : 70°C, 5 hours.

    • Yield : 85–90%.

Key Reaction :

4-([(3-Ethyltriazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetylamino)benzoic Acid+MeOHH2SO4Methyl Ester\text{4-({[(3-Ethyltriazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}amino)benzoic Acid} + \text{MeOH} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl Ester}

Optimization and Challenges

  • Regioselectivity : Microwave-assisted synthesis improves cyclization efficiency.

  • Purification : Column chromatography (SiO₂, eluent: EtOAc/hexane) is critical for isolating intermediates.

  • Analytical Confirmation :

    • HPLC Purity : >99%.

    • NMR Data : δ 8.2 ppm (triazolo H), δ 4.1 ppm (OCH₃).

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Purity (%)Reference
Triazolo Core FormationMicrowave-assisted cyclization7599.7
Sulfanyl IntroductionCuCl-catalyzed substitution8598.5
Acetamide CouplingEDC/HOBt mediation8099.2
EsterificationH₂SO₄/MeOH reflux9099.8

Analyse Chemischer Reaktionen

Reaktivität:: Methyl-4-({[(3-Ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}amino)benzoat kann verschiedene Reaktionen eingehen:

    Oxidation: Es kann unter geeigneten Bedingungen oxidiert werden.

    Substitution: Nucleophile Substitutionsreaktionen können an der Sulfanylgruppe auftreten.

    Reduktion: Eine Reduktion der Carbonylgruppe (Benzoat) ist möglich.

Häufige Reagenzien::

    Thionylchlorid (SOCl₂): Wird zur Aktivierung der Sulfanylgruppe verwendet.

    Hydrazinhydrat (N₂H₄·H₂O): Für Reduktionsreaktionen.

    Verschiedene Basen: Um Cyclisierungsreaktionen zu erleichtern.

Hauptprodukte:: Die genauen Produkte hängen von den Reaktionsbedingungen ab, aber Derivate der Kernstruktur sind üblich.

Wissenschaftliche Forschungsanwendungen

Diese Verbindung findet Anwendung in:

    Medizin: Potenzial als antimikrobielles, analgetisches, entzündungshemmendes und antioxidatives Mittel.

    Enzyminhibition: Es wirkt als Carboanhydrase-Inhibitor, Cholinesterase-Inhibitor und Anti-Lipase-Mittel.

    Arzneimittel-Design: Seine einzigartige Struktur macht es für die rationale Arzneimittelentwicklung wertvoll.

5. Wirkmechanismus

Der genaue Mechanismus ist noch Gegenstand aktueller Forschung. Er interagiert wahrscheinlich mit spezifischen molekularen Zielstrukturen und beeinflusst damit Pfade, die für seine pharmakologischen Aktivitäten relevant sind.

Wirkmechanismus

The precise mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting pathways relevant to its pharmacological activities.

Biologische Aktivität

Methyl 4-({[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}amino)benzoate is a compound of interest due to its potential biological activities, particularly in oncology and pharmacology. This article reviews the compound's biological activity, focusing on its cytotoxicity against cancer cell lines, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a triazolo-pyridazine scaffold, which is known for its diverse biological activities. The general structure can be summarized as follows:

  • Molecular Formula : C₁₅H₁₈N₄O₂S
  • Molecular Weight : 334.39 g/mol
  • IUPAC Name : Methyl 4-({[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}amino)benzoate

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of various triazolo-pyridazine derivatives, including the compound . The cytotoxicity was assessed using the MTT assay against several cancer cell lines:

Cell Line IC50 (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These results indicate that the compound exhibits significant cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines, suggesting its potential as an anticancer agent .

The mechanism by which methyl 4-({[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}amino)benzoate exerts its effects appears to involve inhibition of c-Met kinase activity. This kinase is often overexpressed in various cancers and is associated with tumor growth and metastasis. The compound demonstrated an IC50 value of approximately 0.090 μM against c-Met kinase, comparable to established inhibitors like Foretinib .

Structure-Activity Relationship (SAR)

The SAR studies have highlighted that modifications to the triazolo-pyridazine structure can significantly impact biological activity:

  • Substituents on the Triazole Ring : Variations in substituents at positions 2 and 6 of the triazole ring have been shown to enhance potency.
  • Acetyl Group Influence : The presence of an acetyl group linked via a sulfanyl bridge has been crucial for maintaining cytotoxic activity.
  • Benzoate Moiety : The benzoate portion contributes to the lipophilicity of the compound, facilitating cellular uptake.

Case Studies and Applications

Several case studies have explored the therapeutic potential of compounds similar to methyl 4-({[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}amino)benzoate:

  • In Vivo Studies : Animal models treated with related triazolo-pyridazine derivatives showed reduced tumor sizes and improved survival rates.
  • Combination Therapies : Preliminary data suggest that combining this compound with other chemotherapeutic agents may enhance overall efficacy through synergistic effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
Methyl 4-({[(3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}amino)benzoate C₁₇H₁₇N₅O₃S 371.4 Ethyl-triazolopyridazine, methyl benzoate Unknown (structural studies)
4-({[(3-Methyltriazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl}amino)benzamide C₁₅H₁₄N₆O₂S 342.4 Methyl-triazolopyridazine, benzamide Drug discovery (amide H-bonding)
2-({3-ethyl-triazolo[4,3-b]pyridazin-6-yl}sulfonyl)acetic acid C₁₁H₁₂N₄O₃S 280.3 Sulfonyl linker, acetic acid Intermediate for sulfonamide drugs
AZD5153 C₂₇H₃₄N₈O₃ 542.6 Bivalent triazolopyridazine, piperidinyl Epigenetic therapy

Discussion of Key Findings

  • Terminal Group Impact : The methyl benzoate ester in the target compound likely increases lipophilicity compared to benzamide derivatives, favoring passive diffusion across membranes.
  • Linker Chemistry : The sulfanyl (-S-) linker offers a balance between stability and reactivity, whereas sulfonyl (-SO₂-) analogs (e.g., CAS 1352504-79-0) may exhibit improved metabolic stability but reduced flexibility .

Q & A

Q. Optimization Strategies :

  • Catalysts : Use of DCC or EDCI for efficient amide bond formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Purification : HPLC or column chromatography ensures >95% purity .

Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identifies substituent patterns (e.g., ethyl group at position 3 of triazolopyridazine, benzoate ester protons at δ 3.8–4.0 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the triazolopyridazine core .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~428) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its biological potential?

Answer:
Experimental Design :

Structural Variants : Synthesize analogs with:

  • Varying substituents on the triazolopyridazine (e.g., Cl, OMe, Et) .
  • Modified sulfanyl-acetyl linkers (e.g., alkyl vs. aryl thioethers) .

Bioassays :

  • Enzyme Inhibition : Screen against kinases or phosphodiesterases (IC₅₀ determination) .
  • Cellular Models : Test cytotoxicity in cancer cell lines (e.g., IC₅₀ via MTT assay) .

Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins .

Q. Data Analysis :

  • SAR Table : Correlate substituent effects with activity (Example):
Substituent (Position)Bioactivity (IC₅₀, μM)Reference
3-Ethyl (Triazolopyridazine)0.45 ± 0.02
3-Chlorophenyl1.20 ± 0.15

Advanced: How to address contradictions in reported biological activities across studies?

Answer:
Potential Causes :

  • Purity Discrepancies : Impurities >5% skew bioactivity; validate via HPLC .
  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
  • Solubility Issues : Use DMSO stocks ≤0.1% to avoid solvent interference .

Q. Resolution Strategies :

Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC₅₀) .

Dose-Response Validation : Replicate assays with controlled compound batches .

Mechanistic Studies : Use knock-out models or siRNA to confirm target specificity .

Methodological: What statistical approaches are suitable for analyzing efficacy in pharmacological studies?

Answer:

  • Experimental Design : Randomized block designs with split-plot arrangements (e.g., varying doses across replicates) .
  • Statistical Tests :
    • ANOVA : Compare mean IC₅₀ values across analogs .
    • Dunnett’s Test : Identify significant differences vs. control groups (α = 0.05) .
  • Power Analysis : Ensure sample size (n ≥ 3) to detect ≥20% effect size .

Q. Example Table :

CompoundIC₅₀ (μM)SEMp-value vs. Control
Target0.450.02<0.001
Analog A1.200.150.012

Advanced: How to optimize reaction yields and scalability for industrial-academic collaborations?

Answer:

  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps (yield improvement: 60% → 85%) .
  • Flow Chemistry : Implement continuous-flow reactors for hazardous steps (e.g., nitration) .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .

Q. Yield Optimization Table :

StepSolventCatalystYield (%)
Triazolopyridazine CoreDMFNone65
Sulfanyl AcetylationTHFEDCI78

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.